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Compound of Interest

Compound Name: 4,4-Difluorobenzhydrol

Cat. No.: B1266172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-

Difluorobenzhydrol (CAS No. 365-24-2), a key intermediate in the synthesis of various

pharmaceuticals. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity

assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for 4,4'-

Difluorobenzhydrol.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.22 Multiplet 4H Ar-H (ortho to -CHF)

6.97 Multiplet 4H Ar-H (meta to -CHF)

5.65 Singlet 1H -CH(OH)-

2.96 Singlet 1H -OH

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Chemical Shift (δ) ppm Assignment

162.1 C-F

139.6 Ar C-CH

128.3 Ar CH (ortho to -CHF)

115.3 Ar CH (meta to -CHF)

75.5 -CH(OH)-

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹⁹F NMR Data
While a specific ¹⁹F NMR spectrum for 4,4'-Difluorobenzhydrol is not readily available in the

searched literature, the chemical shift for the closely related compound, 4,4'-

Difluorobenzophenone, in CDCl₃ is approximately -105.8 ppm. The chemical shift for 4,4'-

Difluorobenzhydrol is expected to be in a similar region, characteristic of aromatic fluorine

atoms.[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of 4,4'-

Difluorobenzhydrol exhibits characteristic absorption bands corresponding to its functional

groups.

Table 3: IR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Strong, Broad O-H stretch (alcohol)

3070 - 3030 Medium C-H stretch (aromatic)

1605, 1508 Strong C=C stretch (aromatic ring)

1230 Strong C-F stretch (aryl fluoride)

1158 Strong
C-O stretch (secondary

alcohol)

830 Strong
C-H bend (para-disubstituted

aromatic)

Sample preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 4,4'-Difluorobenzhydrol is

presented below.

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzhydrol

m/z Relative Intensity (%) Assignment

220 20.1 [M]⁺ (Molecular ion)

201 5.5 [M - H - H₂O]⁺

123 100 [M - C₇H₄FO]⁺ (Base Peak)

95 17.5 [C₆H₄F]⁺
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Ionization method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation: A sample of 4,4'-Difluorobenzhydrol (approximately 10-20 mg) is

dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as

an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at

a field strength of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay

(2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

¹⁹F NMR Acquisition: A dedicated fluorine probe or a broadband probe tuned to the fluorine

frequency is used. The spectrum is referenced to an external standard, typically CFCl₃ (0

ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS at 0 ppm for ¹H and ¹³C NMR).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 4,4'-Difluorobenzhydrol (1-2 mg)

is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer,

Thermo Fisher, Shimadzu).
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Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or by gas chromatography if volatile.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a

mass analyzer (e.g., quadrupole, time-of-flight).

Ionization: The sample is bombarded with a beam of electrons with an energy of 70 eV to

induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative

abundance of each ion. The data is processed to identify the molecular ion and major

fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4,4'-Difluorobenzhydrol.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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